N-(3-bromophenyl)furan-2-carboxamide
CAS No.: 19771-82-5
Cat. No.: VC21299100
Molecular Formula: C11H8BrNO2
Molecular Weight: 266.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19771-82-5 |
---|---|
Molecular Formula | C11H8BrNO2 |
Molecular Weight | 266.09 g/mol |
IUPAC Name | N-(3-bromophenyl)furan-2-carboxamide |
Standard InChI | InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |
Standard InChI Key | LEMAIDTUROCEKC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |
Canonical SMILES | C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |
Introduction
Chemical Properties and Structural Characteristics
N-(3-bromophenyl)furan-2-carboxamide is characterized by specific chemical properties that define its behavior in various applications. The compound has a molecular formula of C₁₁H₈BrNO₂ and a molecular weight of 266.09100 . This brominated furan derivative contains a furan-2-carboxamide moiety linked to a 3-bromophenyl group.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that influence its reactivity and potential applications. These properties are summarized in the following table:
Property | Value |
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CAS Number | 19771-82-5 |
Molecular Formula | C₁₁H₈BrNO₂ |
Molecular Weight | 266.09100 |
Exact Mass | 264.97400 |
Polar Surface Area (PSA) | 42.24000 |
LogP | 3.36740 |
Synonym | 3'-Brom-2-furanilid |
Table 1: Physicochemical properties of N-(3-bromophenyl)furan-2-carboxamide
The LogP value of 3.36740 indicates that the compound is moderately lipophilic, suggesting reasonable membrane permeability . This property is particularly important for potential pharmaceutical applications as it influences how the compound may interact with biological systems. The relatively low polar surface area (PSA) of 42.24000 further supports the likelihood of good membrane permeability.
Synthesis Methodologies
Amide Formation Route
The most direct synthetic approach would involve the reaction of furan-2-carbonyl chloride with 3-bromoaniline in the presence of a base such as triethylamine (Et₃N) in an appropriate solvent like dichloromethane (DCM) . This reaction would proceed via nucleophilic acyl substitution, with the amine group of 3-bromoaniline attacking the carbonyl carbon of furan-2-carbonyl chloride.
The expected reaction would be similar to the synthesis of the related 4-bromo isomer, which has been reported to proceed with excellent yields (94%) at room temperature . The synthesis would likely follow this general scheme:
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Reaction of furan-2-carbonyl chloride with 3-bromoaniline
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Addition of triethylamine as a base
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Stirring at room temperature in dichloromethane
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Workup and purification to obtain the desired product
Alternative Synthetic Approaches
Alternative synthetic routes might include:
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Coupling of furan-2-carboxylic acid with 3-bromoaniline using peptide coupling reagents (such as EDC or DCC)
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Microwave-assisted synthesis to potentially improve yield and reduce reaction time
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Green chemistry approaches using more environmentally friendly solvents and catalysts
Structure-Activity Relationship Analysis
Comparison with Related Bromophenyl Derivatives
The position of the bromine substituent on the phenyl ring can significantly affect the compound's biological activity and physicochemical properties. The table below compares key characteristics of N-(3-bromophenyl)furan-2-carboxamide with its related isomers:
Compound | Bromine Position | Notable Characteristics |
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N-(3-bromophenyl)furan-2-carboxamide | meta (3-position) | LogP: 3.36740, PSA: 42.24000 |
N-(4-bromophenyl)furan-2-carboxamide | para (4-position) | Demonstrated activity against drug-resistant bacteria, especially NDM-positive A. baumannii |
N-(2-bromophenyl)furan-2-carboxamide | ortho (2-position) | Structural basis for various functionalized derivatives |
Table 2: Comparison of bromophenyl isomers of furan-2-carboxamide
Impact of Structural Modifications
Research on related compounds suggests that structural modifications can significantly enhance biological activity. For instance, the arylation of N-(4-bromophenyl)furan-2-carboxamide via Suzuki-Miyaura cross-coupling reactions has yielded derivatives with varying antimicrobial efficacy . Similar modification strategies could potentially be applied to N-(3-bromophenyl)furan-2-carboxamide to develop compounds with enhanced biological properties.
The Suzuki-Miyaura cross-coupling reaction, which involves a pseudohalide/organohalide electrophile and organoboron nucleophile in the presence of a catalyst, has been reported as an efficient tool for establishing carbon-carbon bonds in these types of structures . This synthetic approach could be valuable for creating libraries of N-(3-bromophenyl)furan-2-carboxamide derivatives with diverse substitution patterns.
Analytical Methods for Characterization
Spectroscopic Analysis
Standard analytical techniques for characterizing N-(3-bromophenyl)furan-2-carboxamide and related compounds typically include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
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Infrared (IR) spectroscopy
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Mass spectrometry
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Elemental analysis
For related compounds, IR spectroscopy typically reveals characteristic bands for the amide C=O stretching (approximately 1640-1650 cm⁻¹) and N-H stretching (approximately 3300-3350 cm⁻¹) .
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